4-(4-Methoxyphenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine includes a benzofuran ring fused to a pyrimidine ring, with a methoxyphenoxy group attached at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran and pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the activity of poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, these compounds can induce DNA damage in cancer cells, leading to cell death through the mitochondrial apoptosis pathway.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share structural similarities and have been used in the treatment of skin diseases.
Pyrimidine derivatives: Compounds such as 2,4-diamino-5-phenoxy pyrimidines have shown antimicrobial and anticancer activities.
Uniqueness
4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzofuran ring with a pyrimidine ring and the presence of a methoxyphenoxy group make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H14N2O3/c1-11-19-16-14-5-3-4-6-15(14)23-17(16)18(20-11)22-13-9-7-12(21-2)8-10-13/h3-10H,1-2H3 |
InChI Key |
JNEBTQNIVDFQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC3=CC=C(C=C3)OC)OC4=CC=CC=C42 |
Origin of Product |
United States |
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